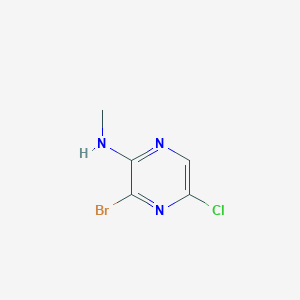
3-Bromo-5-chloro-N-methylpyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H5BrClN3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-N-methylpyrazin-2-amine typically involves the bromination and chlorination of N-methylpyrazin-2-amine. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions, utilizing efficient and cost-effective methods to achieve high yields. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-5-chloro-N-methylpyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-chloro-N-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the compound and its derivatives.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-chloro-2-pyridinamine
- 3-Bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine
Comparison
Compared to similar compounds, 3-Bromo-5-chloro-N-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C5H5BrClN3 |
|---|---|
分子量 |
222.47 g/mol |
IUPAC名 |
3-bromo-5-chloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c1-8-5-4(6)10-3(7)2-9-5/h2H,1H3,(H,8,9) |
InChIキー |
OLPFJMPATDDEGR-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=C(N=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


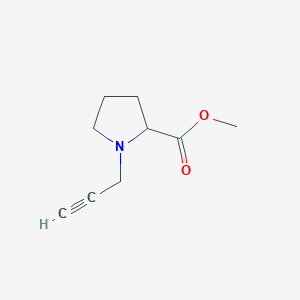
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
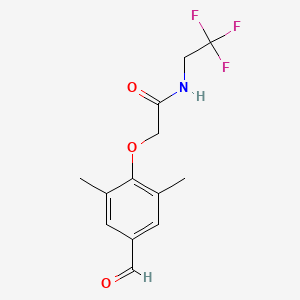
![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
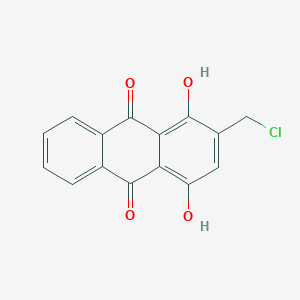
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
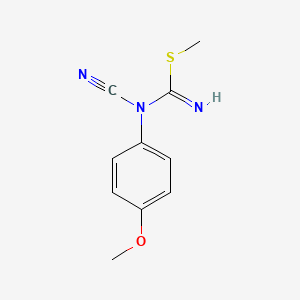
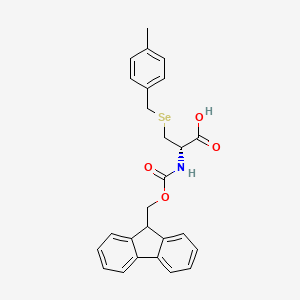


![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)
![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
